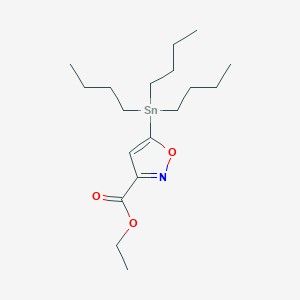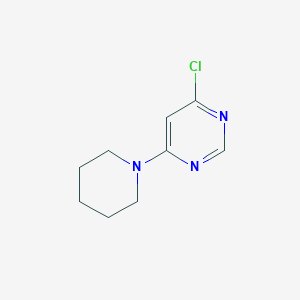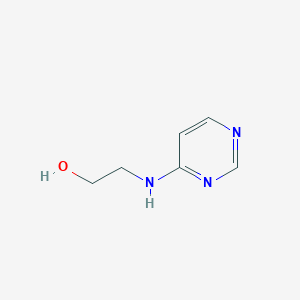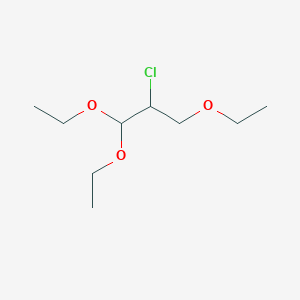
(+)-Dinol
Vue d'ensemble
Description
Synthesis Analysis
This would involve a discussion of how “(+)-Dinol” is synthesized, including the chemical reactions involved .Molecular Structure Analysis
This would involve a detailed examination of the molecular structure of “(+)-Dinol”, possibly including images or diagrams .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that “(+)-Dinol” undergoes, both in its synthesis and in its use .Physical And Chemical Properties Analysis
This would involve a discussion of the physical and chemical properties of “(+)-Dinol”, such as its melting point, boiling point, solubility, etc .Applications De Recherche Scientifique
Pesticide Impact on Soil Microbial Communities
One significant application of (+)-Dinol, identified as a compound in Herbogil (dinoterb), involves studying its impact on bacterial soil communities. Engelen et al. (1998) explored this by monitoring substrate-induced respiration, dehydrogenase activity, and carbon and nitrogen mineralization in soil samples treated with Herbogil. The study found significant effects on biomass-related activities and nitrogen mineralization, providing insights into how such compounds can affect microbial ecology in soil environments Engelen et al., 1998.
Biotechnological and Pharmacological Applications
Research into bioactive molecules produced by microalgae dinoflagellates, which are associated with (+)-Dinol, reveals a wide variety of potential applications. Assunção et al. (2017) discuss the biotechnological and pharmacological potential of these compounds, emphasizing their usefulness in pharmaceutical therapies and as biological research probes. The study highlights the challenges and advances in culturing dinoflagellates and producing these compounds at a large scale Assunção et al., 2017.
Role in Dinoflagellate Endosymbionts
In the study of coral endosymbionts, (+)-Dinol-associated compounds have been instrumental. Lajeunesse et al. (2018) provided insights into the diversity and origins of zooxanthellae, a genus of dinoflagellate endosymbionts. This research sheds light on the evolutionary history and taxonomy of these important micro-algae, revealing their significance in the growth of stony corals and coral reef ecosystems Lajeunesse et al., 2018.
Other Applications in Scientific Research
Additional studies have explored various aspects of (+)-Dinol and related compounds in scientific research, including:
- Bioluminescence in marine dinoflagellates and its potential applications in research fields like toxicity testing Stolzenberg et al., 1995.
- The synthesis of RNA and protein in response to herbicides, providing insights into the biochemical impacts of such compounds Moreland et al., 1969.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(4S,5S)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWADMRIAKWGVBF-CXNSMIOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444588 | |
| Record name | (+)-DINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Dinol | |
CAS RN |
137365-16-3 | |
| Record name | (+)-DINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)